4-(4,4-Difluoro-1-piperidyl)aniline
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Overview
Description
4-(4,4-Difluoro-1-piperidyl)aniline is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol . It is a heterocyclic building block used primarily in research and development . The compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an aniline group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoro-1-piperidyl)aniline typically involves the reaction of 4,4-difluoropiperidine with aniline under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoro-1-piperidyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(4,4-Difluoro-1-piperidyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoro-1-piperidyl)aniline involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)aniline
- 4-(4,4-Difluoro-piperidin-1-yl)-phenylamine
- Benzenamine, 4-(4,4-difluoro-1-piperidinyl)-
Uniqueness
4-(4,4-Difluoro-1-piperidyl)aniline is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-3-1-9(14)2-4-10/h1-4H,5-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCPPNXYDFOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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